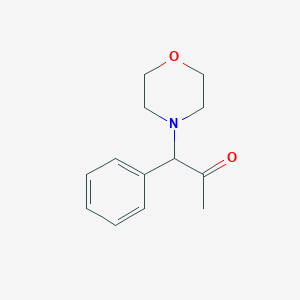
2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid (CMTA) is a thiazole derivative that has been widely studied for its potential therapeutic properties. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In
Wirkmechanismus
The exact mechanism of action of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid is not fully understood. However, it has been suggested that 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid may exert its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid can inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid in lab experiments is its relatively low toxicity. In vitro studies have shown that 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has low cytotoxicity, making it a promising candidate for drug development. However, one limitation of using 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid. One area of interest is the development of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to understand the exact mechanism of action of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid and its potential use as a cancer treatment. Finally, the development of more soluble forms of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid could improve its potential for in vivo use.
Conclusion
In conclusion, 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid (2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid) is a promising compound with potential therapeutic properties. Its anti-inflammatory and anti-cancer effects make it a promising candidate for drug development. Further research is needed to understand the exact mechanism of action of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid and its potential use as a treatment for inflammatory diseases and cancer.
Synthesemethoden
The synthesis of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid involves the reaction of 2-amino-4-methyl-5-thiazoleacetic acid with p-chlorobenzoyl chloride in the presence of triethylamine. This reaction yields 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid as a white crystalline solid with a melting point of 156-158°C.
Wissenschaftliche Forschungsanwendungen
2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. Inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease have been studied for the potential use of 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid as a treatment. Additionally, 2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid has been shown to have anti-cancer effects in various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
CAS-Nummer |
17969-41-4 |
|---|---|
Produktname |
2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid |
Molekularformel |
C12H10ClNO2S |
Molekulargewicht |
267.73 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C12H10ClNO2S/c1-7-10(6-11(15)16)17-12(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16) |
InChI-Schlüssel |
PQLZUIFGDGNALU-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CC(=O)O |
Kanonische SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CC(=O)O |
Andere CAS-Nummern |
17969-41-4 |
Synonyme |
2-(p-Chlorophenyl)-4-methyl-5-thiazoleacetic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



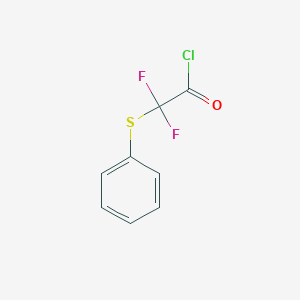

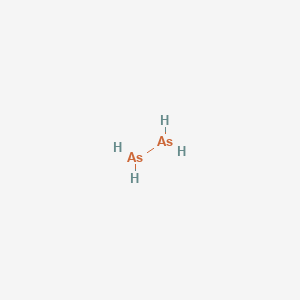
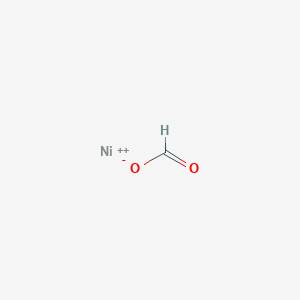
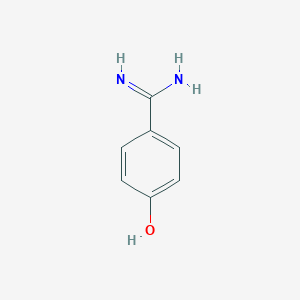
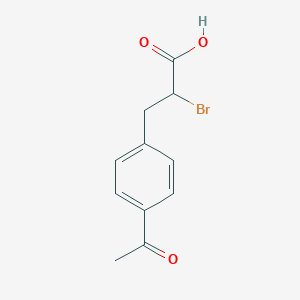
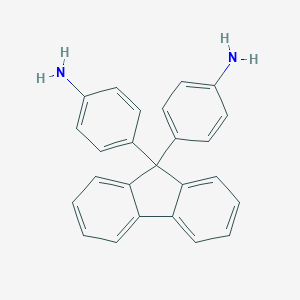
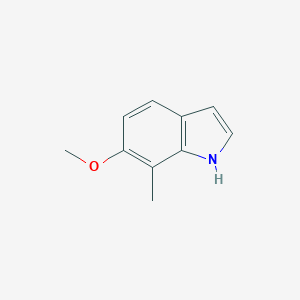
![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)
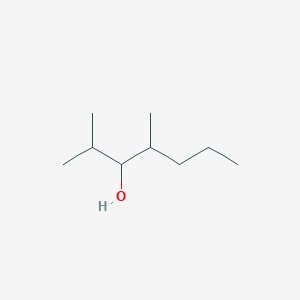
![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)
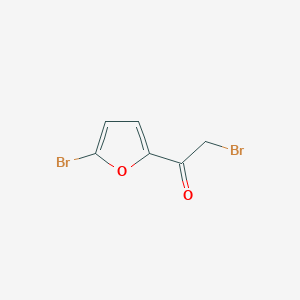
![4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one](/img/structure/B98471.png)
